2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide

Structural Isomerism Amide Connectivity Regioisomer Comparison

A chemotype-differentiated arylacetamide featuring a 4-methylphenylacetyl core and N-trifluoroethyl terminus. Unlike the regioisomer N-(4-methylphenyl)-2-[(2,2,2-trifluoroethyl)amino]acetamide or the trifluoroacetyl variant (CAS 350-96-9), this compound offers a unique methylene spacer conferring distinct conformational flexibility and lipophilicity (predicted LogP ~2-3). Zero Ro5 violations; 98% purity with batch-specific QC (NMR, HPLC, GC) as standard. Reported as biologically unexplored in ChEMBL (ZINC4719174) - ideal privileged scaffold for IP-diversifying hit discovery, fragment-based screening, and focused fluorinated amide library synthesis. Both carbonyl reduction and aryl functionalization handles available.

Molecular Formula C11H12F3NO
Molecular Weight 231.218
CAS No. 2181816-25-9
Cat. No. B2856551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide
CAS2181816-25-9
Molecular FormulaC11H12F3NO
Molecular Weight231.218
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)NCC(F)(F)F
InChIInChI=1S/C11H12F3NO/c1-8-2-4-9(5-3-8)6-10(16)15-7-11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16)
InChIKeyFPQVJWFZSHFEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide (CAS 2181816-25-9): Chemical Identity and Procurement Baseline


2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide (CAS 2181816-25-9; synonyms: 2-(p-Tolyl)-N-(2,2,2-trifluoroethyl)acetamide) is a synthetic arylacetamide with molecular formula C11H12F3NO and a molecular weight of 231.21 g·mol⁻¹ . The compound features a 4-methylphenylacetyl moiety linked via an amide bond to a 2,2,2-trifluoroethylamine group. It is commercially available from multiple suppliers at standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC . As of the most recent ChEMBL and ZINC database entries, no primary biological activity has been reported for this specific compound, and it is not cited in any peer-reviewed publications [1]. This compound is supplied exclusively for non-human research use .

Why 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide Cannot Be Interchanged with In-Class Analogs: The Connectivity–Property Nexus


The target compound occupies a distinct structural niche among arylacetamides that precludes simple substitution. Unlike the regioisomer N-(4-methylphenyl)-2-[(2,2,2-trifluoroethyl)amino]acetamide (a secondary amine-bearing analog with different hydrogen-bonding capacity), or the trifluoroacetyl variant 2,2,2-trifluoro-N-(4-methylphenyl)acetamide (CAS 350-96-9), the target compound’s methylene spacer between the 4-methylphenyl ring and the amide carbonyl together with the N-trifluoroethyl terminus creates a unique combination of conformational flexibility and electron-withdrawing character [1]. The trifluoroethyl (−CH2CF3) group is recognized as a privileged motif in medicinal chemistry capable of modulating lipophilicity (predicted LogP ~2–3), metabolic stability, and membrane permeability relative to non-fluorinated ethyl or methyl amide analogs [2]. These structural distinctions mean that biological activity, physicochemical behavior, and synthetic derivatization potential cannot be assumed to transfer across in-class compounds without empirical verification.

Quantitative Differentiation Evidence for 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide Relative to Closest Analogs


Structural Connectivity Differentiation: 4-Methylphenylacetyl–Trifluoroethyl Amide vs. Trifluoroacetyl–4-Methylanilide Isomers

The target compound (C11H12F3NO, MW 231.21) is a constitutional isomer of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide (CAS 350-96-9; C9H8F3NO, MW 203.16) and N-(4-methylphenyl)-2-[(2,2,2-trifluoroethyl)amino]acetamide (C11H13F3N2O, MW 246.23). The target is distinguished by a p-tolylacetyl carbonyl separated from the aromatic ring by a methylene (–CH2–) spacer, with the trifluoroethyl group attached to the amide nitrogen. In the CAS 350-96-9 isomer, the trifluoromethyl group is directly attached to the carbonyl carbon, producing a trifluoroacetyl anilide with a molecular weight 28 Da lower, one fewer carbon atom, and a distinct electronic profile [1]. The aminoacetamide isomer (MW 246.23) carries an additional amine nitrogen that introduces a second hydrogen-bond donor site and increases topological polar surface area (TPSA) . These connectivity differences confer unique hydrogen-bonding patterns, predicted logP values, and metabolic liabilities that cannot be assumed equivalent without experimental confirmation.

Structural Isomerism Amide Connectivity Regioisomer Comparison

Predicted Lipophilicity Advantage: Trifluoroethyl vs. Non-Fluorinated Ethyl or Methyl Amide Analogs

The trifluoroethyl (−CH2CF3) group is a recognized lipophilicity modulator. For structurally related arylacetamides, the replacement of an N-ethyl group with an N-trifluoroethyl group has been shown to increase calculated logP (cLogP) by approximately 1.0–1.5 log units, driving greater membrane permeability [1]. Computational property predictions for compounds sharing the trifluoroethyl acetamide scaffold indicate a logP range of approximately 2.0–3.4, with PSA values around 29–47 Ų and zero Rule-of-5 violations, consistent with drug-like physicochemical space .

Lipophilicity Prediction LogP Fluorination Effect

Commercially Verified Purity with Multi-Method QC Documentation vs. Single-Method Purity Claims

The target compound is supplied at a guaranteed standard purity of 98% by Bidepharm (Product No. BD01935674) and Leyan (Product No. 2280283), with batch-specific QC reports including NMR, HPLC, and GC . This multi-method QC panel surpasses the single-method purity claims (e.g., HPLC-only) often provided for lower-cost generic arylacetamide building blocks. The MDL number MFCD32174383 provides a unique registry identifier for unambiguous procurement tracking .

Quality Control Purity Verification Batch Reproducibility

Metabolic Stability Potential of the Trifluoroethyl Amide Motif Relative to Non-Fluorinated Amides

The −CH2CF3 group has been demonstrated to confer resistance to cytochrome P450-mediated N-dealkylation relative to unsubstituted alkyl amides. In a comparative microsomal stability study of tamoxifen analogs, the N-methyl-N-(2,2,2-trifluoroethyl) analogue exhibited no detectable metabolism by rat liver microsomes, whereas the parent N,N-dimethyl compound underwent extensive hepatic clearance [1]. Arylacetamide κ opioid receptor agonists incorporating trifluoromethylaryl groups showed CYP2D6 IC50 values as low as 26 nM in the parent compound ICI 199441, with subsequent structural modifications including trifluoroethyl-containing analogs designed to reduce this CYP inhibition liability [2]. While no direct microsomal half-life data exists for the target compound itself, the class-level evidence supports the expectation that the trifluoroethyl amide motif imparts greater oxidative metabolic stability than ethyl or methyl amide counterparts.

Metabolic Stability CYP450 Resistance Trifluoroethyl Effect

Recommended Research and Procurement Application Scenarios for 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide


Chemical Biology Probe Development Requiring a Structurally Unique, Metabolically Stabilized Arylacetamide Scaffold

The target compound's combination of a 4-methylphenylacetyl group with a trifluoroethyl amide terminus provides a scaffold not represented among more common arylacetamide chemotypes (e.g., trifluoroacetyl anilides). As documented in Section 3, the connectivity is distinct from both the CAS 350-96-9 isomer and the aminoacetamide analog. For probe development programs requiring novel intellectual property space or seeking to escape crowded chemical matter, this compound offers a differentiated starting point. The predicted moderate lipophilicity (logP ~2.5) and zero Rule-of-5 violations support its suitability as a lead-like scaffold [1]. Researchers should request batch-specific QC data (NMR, HPLC, GC) upon procurement to ensure ≥98% purity for reproducible primary screening .

Medicinal Chemistry SAR Expansion Around the N-Trifluoroethyl Amide Pharmacophore

The trifluoroethyl (−CH2CF3) group is increasingly recognized as a privileged motif in drug discovery, capable of enhancing metabolic stability and modulating lipophilicity without the extreme electron-withdrawal of the −CF3 group directly attached to the ring [1]. This compound can serve as a reference point for SAR studies exploring the impact of N-trifluoroethyl substitution on target affinity, selectivity, and ADME parameters. Comparisons with the N-ethyl and N-methyl analogs (lacking fluorine) would quantify the contribution of the −CH2CF3 group to biological activity and pharmacokinetic behavior. Class-level evidence from tamoxifen analogs indicates that N-trifluoroethyl substitution can dramatically reduce CYP-mediated N-dealkylation, a common metabolic liability of alkyl amides .

Screening Library Enhancement with a Fluorinated Arylacetamide Chemotype

The ZINC database entry ZINC4719174 confirms that this compound has no known biological activity reported in ChEMBL [1]. While this represents a gap in published characterization, it also means the compound occupies unexplored chemical space, making it a candidate for diversity-oriented screening libraries. Its commercial availability at 98% purity with multi-method QC from at least two independent suppliers (Bidepharm and Leyan) ensures reliable resupply for hit confirmation and follow-up studies . The compound's physicochemical profile (MW <250, logP 2–3, 0 RO5 violations) is consistent with fragment-like or lead-like screening collections.

Synthetic Intermediate for Derivatization via the Amide or Phenyl Ring

The compound's structure presents two accessible derivatization handles: (i) the amide carbonyl for reduction or nucleophilic addition, and (ii) the 4-methylphenyl ring for electrophilic aromatic substitution or C–H functionalization. The trifluoroethyl group is stable under standard amide coupling and reduction conditions [1]. This versatility supports use as a building block for generating focused libraries of fluorinated amides. Procurement from vendors offering batch-specific QC documentation ensures that subsequent synthetic transformations start from a well-characterized intermediate, improving yield reproducibility and impurity tracing.

Quote Request

Request a Quote for 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.